molecular formula C33H53NO10 B13091273 (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate

Cat. No.: B13091273
M. Wt: 623.8 g/mol
InChI Key: IINOCRWBKCMWPD-SGTGDGCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate is a complex organic molecule with a highly intricate structure This compound is characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and an acrylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the acrylate functional group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the acrylate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C33H53NO10

Molecular Weight

623.8 g/mol

IUPAC Name

[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-[[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enoate

InChI

InChI=1S/C33H53NO10/c1-5-26(39)43-18-10-11-32(3)17(12-18)13-22(36)27-20-8-7-19(33(20,4)24(37)14-21(27)32)16(2)6-9-25(38)34-28-30(41)29(40)23(15-35)44-31(28)42/h5,16-24,27-31,35-37,40-42H,1,6-15H2,2-4H3,(H,34,38)/t16-,17+,18-,19-,20+,21+,22-,23-,24+,27+,28-,29-,30-,31?,32+,33-/m1/s1

InChI Key

IINOCRWBKCMWPD-SGTGDGCASA-N

Isomeric SMILES

C[C@H](CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)OC(=O)C=C)C)O)O)C

Canonical SMILES

CC(CCC(=O)NC1C(C(C(OC1O)CO)O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)OC(=O)C=C)C)O)O)C

Origin of Product

United States

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